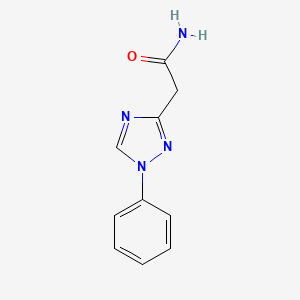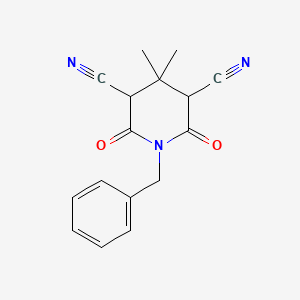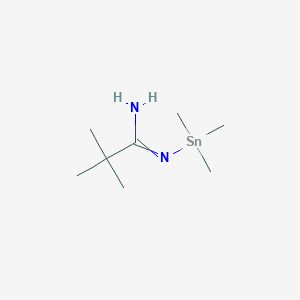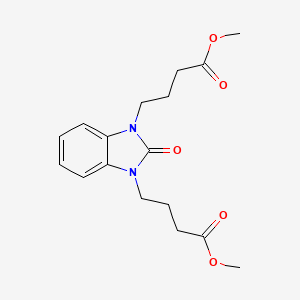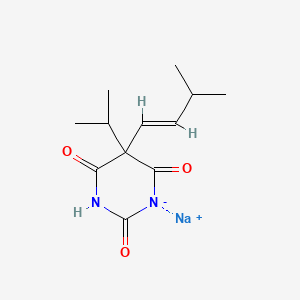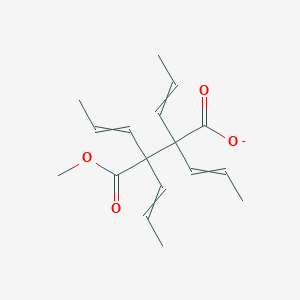
3-(Methoxycarbonyl)-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxycarbonyl)-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate is an organic compound characterized by its complex structure, which includes multiple prop-1-en-1-yl groups and a methoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate typically involves multi-step organic reactions. One possible route could involve the esterification of a hex-4-enoic acid derivative with methanol in the presence of an acid catalyst to introduce the methoxycarbonyl group. Subsequent alkylation reactions with prop-1-en-1-yl halides under basic conditions could introduce the prop-1-en-1-yl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methoxycarbonyl)-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions could convert the double bonds to single bonds, forming saturated derivatives.
Substitution: The prop-1-en-1-yl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce saturated esters.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or reagent in biochemical studies.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which 3-(Methoxycarbonyl)-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing groups present in the molecule. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methoxycarbonyl)-2,2,3-tri(prop-1-en-1-yl)hexanoate: Similar structure but lacks the double bond in the hex-4-enoate moiety.
3-(Methoxycarbonyl)-2,2,3-tri(prop-1-en-1-yl)pent-4-enoate: Similar structure with a shorter carbon chain.
3-(Methoxycarbonyl)-2,2,3-tri(prop-1-en-1-yl)hex-4-ynoate: Similar structure but contains a triple bond instead of a double bond.
Propriétés
Numéro CAS |
64680-86-0 |
|---|---|
Formule moléculaire |
C17H23O4- |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
3-methoxycarbonyl-2,2,3-tris(prop-1-enyl)hex-4-enoate |
InChI |
InChI=1S/C17H24O4/c1-6-10-16(11-7-2,14(18)19)17(12-8-3,13-9-4)15(20)21-5/h6-13H,1-5H3,(H,18,19)/p-1 |
Clé InChI |
ULSQQMGMCDEPFA-UHFFFAOYSA-M |
SMILES canonique |
CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)
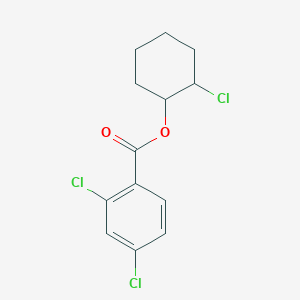
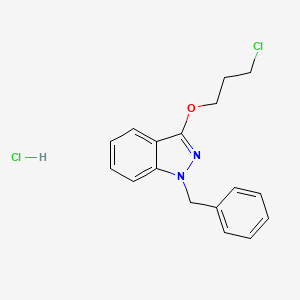
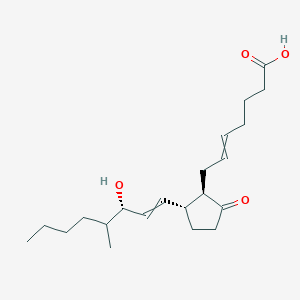
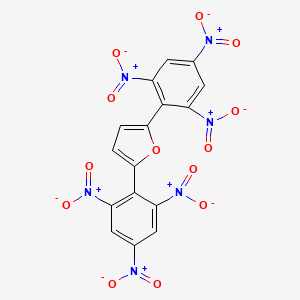
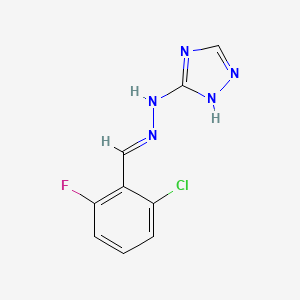
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
